

Structure Elucidation of N-(2-Chloro-4-iodophenyl)acetamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(2-Chloro-4-iodophenyl)acetamide

CAS No.: 135050-05-4

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Executive Summary

Compound: **N-(2-Chloro-4-iodophenyl)acetamide** CAS: 24410-67-3 Molecular Formula: C_8H_7ClINO Molecular Weight: 295.50 g/mol

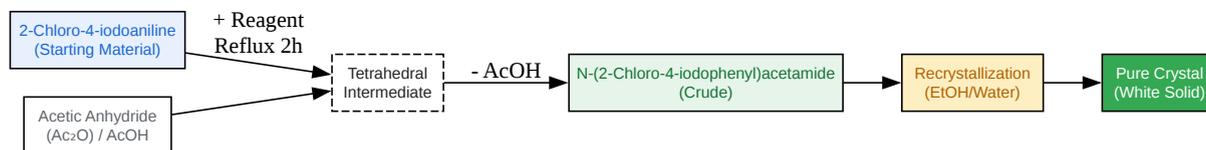
This guide details the structural elucidation of **N-(2-Chloro-4-iodophenyl)acetamide**, a polysubstituted aromatic scaffold often utilized as a precursor in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The presence of two distinct halogen atoms (chlorine and iodine) on the acetanilide core presents unique spectroscopic challenges and opportunities for regioselective functionalization. This document provides a self-validating framework for confirming the structure through NMR, MS, and IR techniques.

Synthetic Context & Rationale

To understand the structure, one must understand its origin. The regiochemistry is defined by the starting material, 2-chloro-4-iodoaniline. The acetylation reaction locks the nitrogen lone pair, altering the electronic environment of the ring protons.

Reaction Scheme

The synthesis typically proceeds via nucleophilic acyl substitution using acetic anhydride or acetyl chloride.



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Figure 1: Synthetic pathway and purification workflow.

Theoretical Prediction & Regiochemistry

Before analyzing spectra, we must predict the signal patterns to validate experimental data. The molecule is a 1,2,4-trisubstituted benzene.

Substituent Effects[1][2][3][4][5][6]

- Acetamido group (-NHCOCH₃): Ortho/para directing, but the nitrogen lone pair is delocalized into the carbonyl, making it less activating than a free amine. It exerts a shielding effect on ortho protons (H-6) relative to the naked aniline, but the anisotropy of the carbonyl can cause deshielding depending on conformation.
- Chlorine (C-2): Inductive withdrawing (-I), Resonance donating (+R). Ortho to the amide.[1]
- Iodine (C-4): Large heavy atom. Inductive withdrawing, but polarizable.

Isomer Discrimination

The primary risk is distinguishing the target from its regioisomer, N-(2-iodo-4-chlorophenyl)acetamide.

- Target (2-Cl, 4-I): H-3 is between Cl and I.
- Isomer (2-I, 4-Cl): H-3 is between I and Cl.
- Differentiation: ¹³C NMR chemical shifts of C-2 and C-4 are definitive due to the "Heavy Atom Effect" of Iodine, which causes a significant upfield shift (shielding) of the ipso carbon (C-4 in the target).

Spectroscopic Elucidation (The Core)

A. Mass Spectrometry (MS)

Technique: GC-MS or LC-MS (ESI+) Target Mass: $[M+H]^+ = 295.9$ (approx)

The mass spectrum provides the first "Go/No-Go" decision based on the halogen signature.

Isotope	Mass Contribution	Pattern Signature
^{35}Cl	34.97 Da	M (100% relative abundance)
^{37}Cl	36.97 Da	M+2 (~32% relative abundance)
^{127}I	126.90 Da	Monoisotopic (No M+2 contribution)

Diagnostic Rule: Look for a characteristic 3:1 ratio between the molecular ion ($m/z \sim 295$) and the M+2 peak ($m/z \sim 297$). If the ratio is 1:1, you have Bromine. If no M+2, you lack Chlorine.

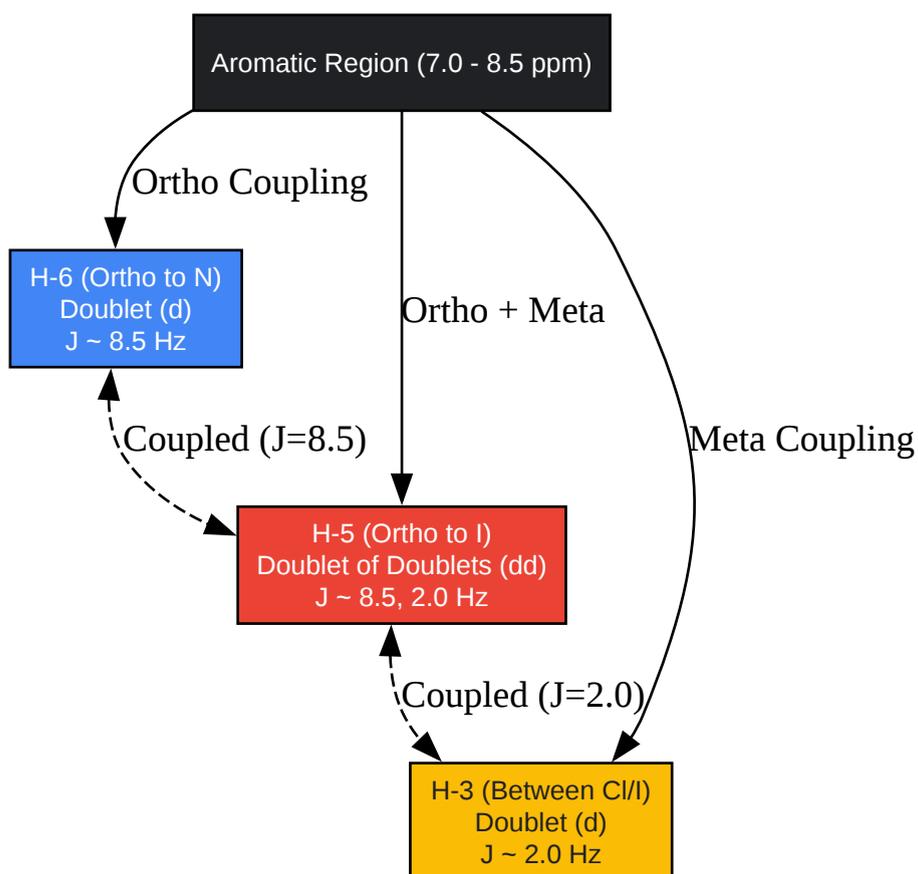
B. ^1H NMR Analysis (400 MHz, DMSO- d_6)

The aromatic region is the fingerprint. We expect three distinct aromatic protons.

Predicted Chemical Shifts & Coupling:

- H-6 (Proton ortho to NHAc):
 - Position: ~7.8 - 8.2 ppm (Deshielded by amide anisotropy).
 - Splitting: Doublet (d).
 - Coupling: $J \approx 8.5$ Hz (Ortho coupling to H-5).
 - Note: This proton is spatially adjacent to the NH group.
- H-5 (Proton meta to NHAc, ortho to I):
 - Position: ~7.6 ppm.[2]

- Splitting: Doublet of Doublets (dd).
- Coupling: $J \approx 8.5$ Hz (Ortho to H-6) and $J \approx 2.0$ Hz (Meta to H-3).
- H-3 (Proton between Cl and I):
 - Position: $\sim 7.7 - 7.9$ ppm (Deshielded by two halogens).
 - Splitting: Doublet (d).
 - Coupling: $J \approx 2.0$ Hz (Meta to H-5).
- Aliphatic Region:
 - $-\text{COCH}_3$: Singlet, ~ 2.1 ppm (Integrates to 3H).[3][4]
 - $-\text{NH}-$: Broad singlet, $\sim 9.5 - 10.0$ ppm (Exchangeable with D_2O).



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Figure 2: ^1H NMR Coupling Network. The correlation between H-5 and H-6 is the strongest coupling interaction.

C. ^{13}C NMR Analysis (100 MHz, DMSO- d_6)

Carbon NMR is critical for confirming the position of the Iodine atom.

- Carbonyl (C=O): ~ 169 ppm.[2]
- C-4 (C-I): 85 - 95 ppm. This is the "smoking gun." Carbon bonded to Iodine appears significantly upfield compared to C-Cl (~ 125 -130 ppm) or C-H (~ 120 -130 ppm).
- Methyl (CH_3): ~ 24 ppm.

Experimental Protocols

Protocol A: Synthesis of N-(2-Chloro-4-iodophenyl)acetamide

Based on standard acetylation methodologies for halo-anilines [1, 2].

- Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Dissolution: Dissolve 2-chloro-4-iodoaniline (1.0 g, 3.9 mmol) in Glacial Acetic Acid (5 mL).
- Addition: Slowly add Acetic Anhydride (0.5 mL, 5.0 mmol) at room temperature.
- Reaction: Heat the mixture to 60°C for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).
- Quench: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. A white precipitate should form immediately.
- Isolation: Filter the solid via vacuum filtration. Wash with cold water (3 x 10 mL) to remove residual acid.
- Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
- Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Sample Preparation for NMR

- Weigh 10-15 mg of the dry solid.
- Dissolve in 0.6 mL of DMSO-d₆ (Deuterated Dimethyl Sulfoxide). Note: CDCl₃ may be used, but solubility is often better in DMSO for amides.
- Transfer to a clean, dry 5mm NMR tube.
- Acquire ¹H (16 scans) and ¹³C (1024 scans) spectra.

Quality Control & Troubleshooting

Observation	Potential Cause	Remediation
Extra doublet in aromatic region	Unreacted Aniline	Check for broad NH ₂ peak at ~5.0 ppm. Recrystallize.
Mass Spec shows M/M+2 ratio ~1:1	Bromine Contamination	Check starting material purity. You likely used 2-bromo-4-iodoaniline.
Melting Point Depression	Wet Sample / Impurity	Dry sample thoroughly. Pure acetanilides have sharp MPs.
Missing Amide Proton	Deuterium Exchange	If using CD ₃ OD or D ₂ O shake, the NH will disappear. Use DMSO-d ₆ .

References

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